3-(1-(tert-Butoxycarbonyl)azetidin-3-yl)bicyclo[1.1.1]pentane-1-carboxylic acid
CAS No.: 2227205-20-9
Cat. No.: VC4141931
Molecular Formula: C14H21NO4
Molecular Weight: 267.325
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227205-20-9 |
|---|---|
| Molecular Formula | C14H21NO4 |
| Molecular Weight | 267.325 |
| IUPAC Name | 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C14H21NO4/c1-12(2,3)19-11(18)15-4-9(5-15)13-6-14(7-13,8-13)10(16)17/h9H,4-8H2,1-3H3,(H,16,17) |
| Standard InChI Key | WJYSUWUVZGYYDJ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC(C1)C23CC(C2)(C3)C(=O)O |
Introduction
Structural Characteristics
Molecular Architecture
The compound features three distinct structural motifs:
-
Bicyclo[1.1.1]pentane Core: A highly strained bridge structure with three fused rings, providing exceptional rigidity and conformational restriction .
-
Azetidine Ring: A four-membered saturated heterocycle containing one nitrogen atom, introducing potential hydrogen-bonding and coordination sites.
-
tert-Butoxycarbonyl (Boc) Group: A widely used amine-protecting group that enhances solubility and prevents unwanted side reactions during synthesis .
The IUPAC name, 3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]bicyclo[1.1.1]pentane-1-carboxylic acid, reflects these components .
Table 1: Key Physicochemical Properties
Synthesis and Production
Synthetic Routes
The synthesis involves three primary steps:
Bicyclo[1.1.1]pentane Core Formation
-
Carbene Insertion: Reaction of bicyclo[1.1.0]butane with dichlorocarbene generates the strained bicyclo[1.1.1]pentane framework .
-
Radical Addition: [1.1.1]Propellane undergoes radical-initiated addition with azetidine precursors to form the core .
Boc Protection
-
Reaction with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) protects the azetidine nitrogen .
Carboxylic Acid Functionalization
-
Oxidation of a primary alcohol or hydrolysis of a nitrile group introduces the carboxylic acid moiety .
Industrial Production
Scalable methods emphasize:
-
Continuous Flow Reactors: Enhance yield and safety for high-strain intermediates .
-
Catalytic Optimization: Nickel or palladium catalysts improve cross-coupling efficiency during azetidine functionalization .
Chemical Reactivity
Deprotection of Boc Group
-
Acidic conditions (e.g., HCl in dioxane) remove the Boc group, exposing the secondary amine for further functionalization .
Carboxylic Acid Derivatives
-
Esterification: Reacts with alcohols under Steglich conditions (DCC, DMAP).
-
Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate .
Cross-Coupling Reactions
-
Suzuki-Miyaura and Kumada couplings enable aryl/alkyl group introduction at the azetidine or bicyclo positions .
Ring-Opening Reactions
-
Strain relief in the bicyclo core facilitates nucleophilic attacks, forming linear or macrocyclic products .
Applications in Medicinal Chemistry
Bioisosteric Replacement
The bicyclo[1.1.1]pentane core serves as a para-substituted benzene bioisostere, improving pharmacokinetic properties:
-
Enhanced Solubility: Reduced hydrophobicity vs. aromatic rings .
-
Metabolic Stability: Resistance to cytochrome P450 oxidation .
Case Study: γ-Secretase Inhibitors
Replacement of a fluorophenyl group in BMS-708,163 with the bicyclo core yielded analogs with 4-fold higher oral bioavailability in murine models .
Antibacterial and Antiviral Agents
Derivatives such as heteroaryldihydropyrimidines show promise against resistant pathogens:
Materials Science Applications
Polymer Design
The rigid bicyclo core enhances mechanical properties in:
-
High-Performance Thermoplastics: Improved glass transition temperatures (Tg) and tensile strength .
-
Cross-Linking Agents: Facilitates network formation in epoxy resins.
Supramolecular Chemistry
Comparison with Structural Analogs
Table 2: Key Analog Comparison
| Compound | Structural Difference | Application |
|---|---|---|
| 3-(Boc-amino)bicyclo[1.1.1]pentane-1-carboxylic acid | Lacks azetidine ring | Peptide mimetics |
| 3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid | Ester vs. carboxylic acid | Polymer precursors |
The azetidine moiety in 2227205-20-9 enables unique hydrogen-bonding interactions absent in analogs, broadening its utility in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume